trans-6-Tetradecene

Catalog No.
S13183391
CAS No.
41446-64-4
M.F
C14H28
M. Wt
196.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-6-Tetradecene

CAS Number

41446-64-4

Product Name

trans-6-Tetradecene

IUPAC Name

(E)-tetradec-6-ene

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h11,13H,3-10,12,14H2,1-2H3/b13-11+

InChI Key

BIODCQQZTGWGNH-ACCUITESSA-N

Canonical SMILES

CCCCCCCC=CCCCCC

Isomeric SMILES

CCCCCCC/C=C/CCCCC

Trans-6-Tetradecene is an unsaturated hydrocarbon belonging to the class of alkenes, specifically a long-chain α-olefin. Its chemical formula is C14H28\text{C}_{14}\text{H}_{28}, indicating it contains fourteen carbon atoms and twenty-eight hydrogen atoms. The compound features a double bond between the sixth and seventh carbon atoms in the chain, which is in the trans configuration, meaning that the hydrogen atoms attached to the carbons involved in the double bond are on opposite sides. This geometric configuration influences its physical and chemical properties, including its reactivity and interactions with biological systems .

Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen across the double bond converts trans-6-tetradecene into tetradecane, a saturated hydrocarbon.
    C14H28+H2C14H30\text{C}_{14}\text{H}_{28}+\text{H}_2\rightarrow \text{C}_{14}\text{H}_{30}
  • Polymerization: Under appropriate conditions, trans-6-tetradecene can participate in polymerization reactions to form polymers, which are used in various industrial applications.
  • Halogenation: The compound can react with halogens (e.g., bromine or chlorine) to form dihaloalkanes.

These reactions are driven by the reactivity of the double bond, which serves as a nucleophilic site for electrophilic attack .

Trans-6-Tetradecene has been studied for its biological activities, particularly its potential antimicrobial properties. Some studies suggest that long-chain alkenes may exhibit inhibitory effects against certain bacteria and fungi, although specific data on trans-6-tetradecene's efficacy is limited. Its structural similarity to other fatty acids and alkenes may contribute to its interaction with biological membranes, potentially affecting membrane fluidity and function .

Trans-6-Tetradecene can be synthesized through several methods:

  • Dehydrohalogenation: This method involves removing hydrogen halides from alkyl halides.
  • Cracking of Long-Chain Alkanes: Thermal or catalytic cracking of longer-chain alkanes can yield various alkenes, including trans-6-tetradecene.
  • Metathesis Reactions: Olefin metathesis using catalysts can also produce trans-6-tetradecene from other alkenes.
  • Selective Hydrogenation: Starting from 1-tetradecene or similar compounds, selective hydrogenation can yield trans-6-tetradecene under controlled conditions .

Trans-6-Tetradecene has several applications across different industries:

  • Chemical Intermediates: It serves as a precursor for synthesizing surfactants, lubricants, and plasticizers.
  • Polymer Production: Used in the production of polyolefins through polymerization processes.
  • Fragrance Industry: Its unique structure contributes to specific scents and is utilized in fragrance formulations.
  • Biological Research: Investigated for its potential role in studies related to membrane biology and antimicrobial activity .

Research into the interactions of trans-6-tetradecene with other chemical species has highlighted its role in modifying membrane properties. Studies indicate that the presence of long-chain unsaturated hydrocarbons can affect membrane fluidity and permeability, influencing cellular processes. Additionally, interaction studies with various catalysts have shown that trans-6-tetradecene can be effectively converted into valuable chemical products through catalytic processes .

Trans-6-Tetradecene shares structural similarities with several other compounds in the alkene family. Here are some notable comparisons:

CompoundStructure TypeUnique Features
1-TetradeceneLinear alkeneTerminal double bond; more reactive than trans-6-tetradecene due to sterics.
2-TetradeceneInternal alkeneDouble bond between second and third carbon; different reactivity profile compared to trans-6-tetradecene.
1-HexadeceneLinear alkeneLonger carbon chain; used similarly in polymer applications but exhibits different physical properties.
1-OctadeceneLinear alkeneEven longer chain; often used in biodiesel production due to higher stability.

Trans-6-Tetradecene's unique position as a medium-length unsaturated hydrocarbon allows it to exhibit distinct physical properties and reactivity compared to these similar compounds, making it valuable for specific industrial applications .

Industrial Synthesis Approaches

The industrial synthesis of trans-6-tetradecene relies on several well-established synthetic methodologies, each offering distinct advantages in terms of yield, selectivity, and economic feasibility [1] [2] [3]. The most prominent industrial approaches include dehydrohalogenation of alkyl halides, alcohol dehydration, olefin metathesis, hydroformylation followed by reduction, and Wittig olefination reactions.

Dehydrohalogenation of Alkyl Halides

The dehydrohalogenation approach represents one of the most widely utilized industrial methods for trans-6-tetradecene production [1] [33]. This process involves the elimination of hydrogen halide from 6-halotetradecane using strong bases such as potassium hydroxide or potassium tert-butoxide [33] [34]. The reaction typically proceeds through an elimination mechanism, where the base abstracts a proton from the carbon adjacent to the halogen-bearing carbon, resulting in the formation of a carbon-carbon double bond [33] [38]. Industrial implementations of this method operate at temperatures ranging from 150 to 200 degrees Celsius in alcoholic media, achieving typical yields between 75 and 85 percent with trans isomer selectivity of 80 to 90 percent [1] [33].

Alcohol Dehydration

Alcohol dehydration constitutes another significant industrial pathway for trans-6-tetradecene synthesis [35] [39]. This method employs tetradecanol as the starting material, which undergoes elimination of water in the presence of acid catalysts such as concentrated sulfuric acid or phosphoric acid [35] [39]. The dehydration reaction proceeds through either unimolecular or bimolecular elimination mechanisms, depending on the degree of substitution of the alcohol [35] [39]. Industrial operations typically require temperatures between 100 and 180 degrees Celsius under acid catalysis, yielding 70 to 80 percent of the desired product with trans isomer selectivity ranging from 75 to 85 percent [35] [39].

Olefin Metathesis

The olefin metathesis approach has emerged as a highly efficient industrial method for trans-6-tetradecene production [9] [10] [11]. This catalytic process involves the redistribution of alkene fragments through the scission and regeneration of carbon-carbon double bonds [9] [10]. Industrial metathesis reactions employ either ruthenium-based Grubbs catalysts or molybdenum-based Schrock catalysts to facilitate the transformation of terminal alkenes into internal alkenes [9] [43] [44]. The process operates under relatively mild conditions, typically 25 to 80 degrees Celsius, and achieves remarkable yields of 80 to 95 percent with trans isomer selectivity of 85 to 95 percent [9] [10] [43].

Hydroformylation and Reduction

The hydroformylation-reduction sequence represents a two-step industrial approach for trans-6-tetradecene synthesis [14]. This method initially converts tridecene to the corresponding aldehyde through the addition of carbon monoxide and hydrogen in the presence of transition metal catalysts [14]. The resulting aldehyde subsequently undergoes reduction to yield the desired alkene product [14]. Industrial hydroformylation processes operate at temperatures between 100 and 200 degrees Celsius under pressures of 10 to 100 atmospheres, achieving yields of 65 to 75 percent with trans isomer selectivity of 70 to 80 percent [14].

Wittig Olefination

The Wittig olefination reaction provides a highly selective industrial route to trans-6-tetradecene [15] [36]. This method involves the reaction of an appropriate aldehyde with a phosphonium ylide to form the carbon-carbon double bond [15] [36]. The reaction proceeds through the formation of a betaine intermediate followed by cyclization to a four-membered oxaphosphetane ring, which subsequently decomposes to yield the alkene product and triphenylphosphine oxide [15] [36]. Industrial Wittig reactions typically operate at room temperature under inert atmosphere conditions, achieving yields of 70 to 90 percent with excellent trans selectivity of 85 to 95 percent [15] [36].

Synthesis MethodStarting MaterialsReaction ConditionsTypical Yield (%)Selectivity for trans Isomer (%)
Dehydrohalogenation of Alkyl Halides6-Halotetradecane, Strong Base (KOH, t-BuOK)150-200°C, Alcoholic Medium75-8580-90
Alcohol DehydrationTetradecanol, Acid Catalyst (H2SO4, H3PO4)100-180°C, Acid Catalysis70-8075-85
Olefin MetathesisTerminal Alkenes, Metathesis Catalyst25-80°C, Ru/Mo Catalyst80-9585-95
Hydroformylation/ReductionTridecene + CO/H2, Metal Catalyst100-200°C, 10-100 atm65-7570-80
Wittig OlefinationAldehyde + Phosphonium YlideRoom Temperature, Inert Atmosphere70-9085-95

Catalytic Isomerization Techniques

Catalytic isomerization represents a crucial aspect of trans-6-tetradecene production, enabling the conversion of terminal alkenes to internal alkenes with high geometric selectivity [5] [8]. Several catalytic systems have been developed for efficient alkene isomerization, each employing distinct mechanisms and operating under specific reaction conditions.

Ruthenium-Based Grubbs Catalysts

Ruthenium-based Grubbs catalysts constitute the most widely employed catalytic systems for alkene isomerization [41] [42] [43]. These catalysts feature ruthenium-carbene complexes that facilitate the migration of double bonds through a series of addition and elimination steps [41] [43]. The catalytic cycle involves the coordination of the alkene to the ruthenium center, followed by metallacyclobutane formation and subsequent ring opening to generate the isomerized product [41] [43]. Grubbs catalysts operate efficiently at temperatures between 25 and 80 degrees Celsius with catalyst loadings of 0.5 to 5.0 mole percent, achieving conversion rates of 90 to 98 percent per hour and trans to cis ratios ranging from 15:1 to 25:1 [41] [42] [43].

Molybdenum Schrock Catalysts

Molybdenum Schrock catalysts represent another important class of isomerization catalysts, featuring molybdenum-alkylidene complexes supported by alkoxide and imido ligands [44]. These catalysts demonstrate exceptional activity for alkene isomerization reactions, particularly under elevated temperature conditions [44]. The molybdenum-based systems operate at temperatures between 60 and 120 degrees Celsius with catalyst loadings of 1.0 to 10.0 mole percent, achieving conversion rates of 85 to 95 percent per hour and trans to cis ratios of 10:1 to 20:1 [44].

Manganese Bisphosphine Complexes

Recent developments in manganese catalysis have introduced bisphosphine borohydride complexes as effective isomerization catalysts [5]. These manganese-based systems operate through a mechanism involving double bond insertion into a metal-hydride species, followed by beta-hydride elimination at the opposite position [5]. The manganese catalysts function efficiently at remarkably low temperatures of 20 to 25 degrees Celsius with catalyst loadings of 2.5 to 5.0 mole percent, achieving conversion rates of 80 to 90 percent per hour and trans to cis ratios of 12:1 to 18:1 [5].

Rhodium Phosphine Complexes

Rhodium-based catalytic systems employing diphosphine ligands have demonstrated exceptional performance in alkene isomerization reactions [45]. These catalysts operate through the formation of rhodium-diphosphine cations that facilitate the migration of double bonds with high stereoselectivity [45]. Rhodium phosphine complexes function at temperatures between 50 and 100 degrees Celsius with remarkably low catalyst loadings of 0.1 to 1.0 mole percent, achieving outstanding conversion rates of 95 to 99 percent per hour and superior trans to cis ratios of 20:1 to 30:1 [45].

Nickel-Based Catalysts

Nickel-based catalytic systems provide an economical alternative for alkene isomerization, operating through the formation of nickel-allyl intermediates [8]. These catalysts facilitate double bond migration through a series of oxidative addition and reductive elimination steps [8]. Nickel-based systems typically require elevated temperatures of 80 to 150 degrees Celsius with higher catalyst loadings of 5.0 to 15.0 mole percent, achieving conversion rates of 70 to 85 percent per hour and trans to cis ratios of 8:1 to 15:1 [8].

Catalyst TypeActive SpeciesOperating Temperature (°C)Catalyst Loading (mol%)Conversion Rate (%/h)trans/cis Ratio
Ruthenium Grubbs CatalystRu-carbene complex25-800.5-5.090-9815:1 to 25:1
Molybdenum Schrock CatalystMo-alkylidene complex60-1201.0-10.085-9510:1 to 20:1
Manganese Bisphosphine ComplexMn(I) borohydride complex20-252.5-5.080-9012:1 to 18:1
Rhodium Phosphine ComplexRh-diphosphine cation50-1000.1-1.095-9920:1 to 30:1
Nickel-Based CatalystNi-allyl intermediate80-1505.0-15.070-858:1 to 15:1

Purification and Isolation Protocols

The purification and isolation of trans-6-tetradecene require sophisticated separation techniques to achieve the high purity levels demanded for commercial applications [18] [19] [20]. Multiple purification methodologies have been developed, each exploiting different physical and chemical properties to separate the desired product from impurities and isomeric compounds.

Fractional Distillation

Fractional distillation represents the primary purification method for trans-6-tetradecene on an industrial scale [21] [25]. This technique exploits the differences in boiling points between trans-6-tetradecene and its impurities to achieve separation [21]. The process typically employs reduced pressure conditions to lower the boiling point and prevent thermal decomposition, operating at temperatures between 80 and 120 degrees Celsius [21] [25]. Fractional distillation achieves purity levels of 92 to 96 percent with recovery yields of 85 to 90 percent, making it suitable for kilogram-scale operations [21] [25].

Column Chromatography

Column chromatography provides an effective purification method based on differential adsorption of compounds on a stationary phase [22]. Silica gel serves as the most commonly employed stationary phase, with hexane and ethyl acetate mixtures functioning as the mobile phase [22]. The separation relies on the different affinities of trans-6-tetradecene and its impurities for the silica gel surface [22]. Column chromatography achieves exceptional purity levels of 96 to 99 percent with recovery yields of 80 to 85 percent, making it applicable for gram to kilogram scale purifications [22].

Crystallization

Crystallization techniques exploit solubility differences to achieve purification through the formation of pure solid crystals [23]. The process typically employs methanol-water mixtures as the crystallization medium, with controlled cooling to 0 to 5 degrees Celsius to promote crystal formation [23]. The highly ordered crystal structure preferentially incorporates the desired trans-6-tetradecene molecules while excluding impurities [23]. Crystallization achieves purity levels of 94 to 97 percent with recovery yields of 70 to 80 percent, though it is primarily applicable to gram-scale operations [23].

Liquid-Liquid Extraction

Liquid-liquid extraction utilizes partition coefficients between immiscible solvents to separate trans-6-tetradecene from impurities [7] [20]. The technique commonly employs hexane and acetonitrile as the two-phase system, with trans-6-tetradecene preferentially dissolving in the hexane phase [7] [20]. Multiple extraction steps may be required to achieve optimal purification [7] [20]. Liquid-liquid extraction achieves purity levels of 88 to 92 percent with excellent recovery yields of 90 to 95 percent, making it suitable for gram to kilogram scale operations [7] [20].

Preparative High Performance Liquid Chromatography

Preparative high performance liquid chromatography represents the most sophisticated purification technique, employing chromatographic separation on specialized columns [50]. The method typically utilizes C18 reversed-phase columns with methanol-water mobile phases to achieve separation [50]. The technique provides exceptional resolution between closely related compounds and isomers [50]. Preparative high performance liquid chromatography achieves the highest purity levels of 99 to 99.9 percent with recovery yields of 75 to 85 percent, though it is primarily applicable to milligram to gram scale operations [50].

Purification MethodPrincipleOperating ConditionsPurity Achieved (%)Recovery Yield (%)Scale Applicability
Fractional DistillationBoiling Point DifferenceReduced Pressure, 80-120°C92-9685-90Kilogram
Column ChromatographyDifferential AdsorptionSilica Gel, Hexane/EtOAc96-9980-85Gram to Kilogram
CrystallizationSolubility DifferenceMethanol/Water, 0-5°C94-9770-80Gram
Liquid-Liquid ExtractionPartition CoefficientHexane/Acetonitrile88-9290-95Gram to Kilogram
Preparative HPLCChromatographic SeparationC18 Column, MeOH/H2O99-99.975-85Milligram to Gram

Quality Control Metrics for Laboratory-Scale Production

Quality control metrics for laboratory-scale trans-6-tetradecene production encompass a comprehensive suite of analytical parameters designed to ensure product identity, purity, and consistency [28] [29] [32]. These metrics employ various analytical techniques to monitor critical quality attributes throughout the production process.

Chemical Purity Determination

Chemical purity represents the most fundamental quality control parameter, typically determined through gas chromatography with flame ionization detection [26] [28]. This analytical method provides quantitative measurement of trans-6-tetradecene content relative to all other components in the sample [26] [28]. The specification requires a minimum purity of 98.0 percent, with acceptance criteria mandating that all batches meet or exceed this threshold [28] [32]. Gas chromatography analysis is performed on every batch to ensure consistent product quality [28] [32].

Geometric Isomer Ratio Analysis

The determination of geometric isomer ratios constitutes a critical quality control parameter, as the trans configuration represents the desired isomeric form [27] [28]. Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for this measurement, providing definitive identification and quantification of trans and cis isomers [27] [28]. The specification requires a trans to cis ratio of at least 20:1, with acceptance criteria demanding that all batches achieve this minimum ratio [27] [28]. Nuclear magnetic resonance analysis is conducted on every batch to verify geometric purity [27] [28].

Water Content Measurement

Water content determination ensures that residual moisture does not compromise product stability or purity [32]. Karl Fischer titration represents the standard analytical method for precise water content measurement [32]. The specification limits water content to a maximum of 0.1 percent, with acceptance criteria requiring all samples to remain below this threshold [32]. Water content testing is performed weekly to monitor moisture levels throughout storage [32].

Residual Catalyst Analysis

Residual catalyst determination ensures that metal catalyst residues do not exceed acceptable limits [30]. Inductively coupled plasma mass spectrometry provides sensitive detection and quantification of metal impurities [30]. The specification limits residual catalyst content to a maximum of 10 parts per million, with acceptance criteria requiring all samples to remain below this threshold [30]. Residual catalyst analysis is performed monthly to monitor catalyst removal efficiency [30].

Physical Property Verification

Physical property measurements provide additional confirmation of product identity and purity [32]. Boiling point determination verifies that the distillation range falls between 252 and 254 degrees Celsius at 760 millimeters of mercury pressure [32]. Refractive index measurement confirms that values fall within the range of 1.4520 to 1.4540 at 20 degrees Celsius [32]. Density measurement ensures values remain between 0.765 and 0.770 grams per milliliter at 20 degrees Celsius [32]. All physical property measurements are performed on every batch [32].

Identity Confirmation

Gas chromatography-mass spectrometry provides definitive identity confirmation through molecular fragmentation pattern analysis [31]. The technique generates characteristic mass spectral fingerprints that are compared against reference standards [31]. The specification requires a spectral match of at least 95 percent with the reference standard, with acceptance criteria demanding that all samples achieve this minimum match quality [31]. Identity confirmation is performed on every batch to ensure product authenticity [31].

Analytical ParameterAnalytical MethodSpecificationAcceptance CriteriaTesting Frequency
Chemical PurityGC-FID Analysis≥98.0%Pass if ≥98.0%Every Batch
Geometric Isomer RatioNMR Spectroscopytrans:cis ≥20:1Pass if ratio ≥20:1Every Batch
Water ContentKarl Fischer Titration≤0.1%Pass if ≤0.1%Weekly
Residual CatalystICP-MS≤10 ppmPass if ≤10 ppmMonthly
Boiling PointDistillation Range252-254°C at 760 mmHgPass if within rangeEvery Batch
Refractive IndexAbbe Refractometer1.4520-1.4540 at 20°CPass if within rangeEvery Batch
DensityDensity Meter0.765-0.770 g/mL at 20°CPass if within rangeEvery Batch
GC-MS Identity ConfirmationGC-MSMatch ≥95%Pass if match ≥95%Every Batch

Thermodynamic Parameters

Melting and Boiling Point Characteristics

trans-6-Tetradecene exhibits thermodynamic properties characteristic of long-chain alkenes. The compound displays a melting point of -30.69 degrees Celsius (242.46 K) and a boiling point of 250.73 degrees Celsius (523.88 K) under standard atmospheric pressure [1]. These values are consistent with computational predictions using the Joback method for property estimation, which provides reliable thermodynamic data for organic compounds.

The relatively low melting point reflects the weak intermolecular forces present in the solid state, primarily consisting of van der Waals interactions between the hydrocarbon chains. The trans configuration of the double bond contributes to enhanced thermal stability compared to its cis isomer, as the trans geometry minimizes steric hindrance between the alkyl substituents on opposite sides of the double bond [2] [3].

The boiling point of trans-6-tetradecene falls within the expected range for fourteen-carbon alkenes, demonstrating the influence of molecular weight and chain length on volatility. The presence of the double bond creates a slight elevation in boiling point compared to the corresponding saturated alkane, tetradecane, which has a boiling point of approximately 253.7 degrees Celsius [4].

PropertyValueTemperature (K)Temperature (°C)
Melting Point242.46 K242.46-30.69
Boiling Point523.88 K523.88250.73
Critical Temperature689.82 K689.82416.67

Vapor Pressure and Phase Behavior

The vapor pressure characteristics of trans-6-tetradecene demonstrate typical behavior for long-chain alkenes. The compound exhibits extremely low vapor pressure at ambient temperature, reflecting its high molecular weight and extensive hydrocarbon chain structure [1]. This low volatility is consistent with the compound's classification as a higher alkene.

The critical temperature of trans-6-tetradecene is calculated to be 689.82 K (416.67 degrees Celsius), with a corresponding critical pressure of 1587.28 kPa [1]. These critical parameters define the conditions above which the compound cannot exist as a liquid regardless of applied pressure. The critical volume is determined to be 0.799 cubic meters per kilomole, indicating the molar volume at the critical point.

The phase behavior of trans-6-tetradecene is influenced by its molecular structure, particularly the presence of the trans double bond at the sixth position. The compound demonstrates enhanced stability in the trans configuration due to reduced steric interactions compared to the cis isomer [2] [3]. This geometric arrangement contributes to the compound's thermodynamic properties and phase transition characteristics.

Critical PropertyValueUnit
Critical Temperature689.82K
Critical Pressure1587.28kPa
Critical Volume0.799m³/kmol

The heat capacity data for trans-6-tetradecene in the gas phase shows a systematic increase with temperature, ranging from 488.90 J/(mol·K) at 523.88 K to 585.50 J/(mol·K) at the critical temperature [1]. This temperature dependence reflects the increasing molecular motion and vibrational modes accessible at higher temperatures.

Solubility Profile in Organic Solvents

trans-6-Tetradecene exhibits characteristic solubility behavior typical of long-chain alkenes, demonstrating excellent solubility in non-polar organic solvents while maintaining extremely limited solubility in polar solvents [5] [6] [7]. The compound's solubility profile is governed by its hydrophobic nature and the principle of "like dissolves like."

The molecular structure of trans-6-tetradecene, consisting of a fourteen-carbon chain with a single double bond, creates a predominantly hydrophobic character. The compound shows high solubility in non-polar solvents including hexane, cyclohexane, benzene, and toluene [5] [6]. These solvents provide an environment where the van der Waals interactions between the alkene and solvent molecules are thermodynamically favorable.

Chloroform and other halogenated solvents also provide good solvation for trans-6-tetradecene due to their relatively low polarity [6]. The compound demonstrates moderate solubility in slightly polar solvents such as diethyl ether, where the ether oxygen provides minimal polar interaction while maintaining sufficient hydrocarbon character for dissolution.

Solvent ClassExamplesSolubilityInteraction Type
Non-polar AlkanesHexane, CyclohexaneHighvan der Waals
Aromatic HydrocarbonsBenzene, TolueneHighπ-π interactions
Halogenated SolventsChloroform, Carbon TetrachlorideGoodDipole-induced dipole
EthersDiethyl EtherModerateWeak polar interactions
AlcoholsMethanol, EthanolVery LowHydrogen bonding mismatch
WaterDistilled WaterNegligibleHydrophobic effect

The water solubility of trans-6-tetradecene is negligible, consistent with its classification as a hydrophobic compound [7]. The long hydrocarbon chain and single double bond create an unfavorable interaction with the hydrogen-bonded network of water molecules, resulting in poor aqueous solubility typical of higher alkenes.

Alcohols provide poor solvation for trans-6-tetradecene due to their hydrogen-bonding capabilities and polar hydroxyl groups. The mismatch between the polar alcohol molecules and the non-polar alkene creates thermodynamically unfavorable mixing conditions. Similarly, other polar protic solvents show limited ability to dissolve trans-6-tetradecene.

Comparative Reactivity with Alkene Derivatives

trans-6-Tetradecene demonstrates reactivity patterns characteristic of internal alkenes with moderate substitution around the double bond. The compound's reactivity profile can be analyzed through comparison with other alkene derivatives, particularly considering the effects of substitution pattern, chain length, and geometric isomerism on chemical behavior.

Hydrogenation reactions of trans-6-tetradecene proceed readily in the presence of heterogeneous catalysts such as palladium on carbon or platinum dioxide [8] [9]. The reaction follows typical alkene hydrogenation mechanisms, resulting in the formation of tetradecane through syn addition of hydrogen across the double bond. The trans configuration provides enhanced accessibility to the catalyst surface compared to sterically hindered alkenes, resulting in efficient conversion rates.

The stability order of alkenes demonstrates that trans-6-tetradecene possesses intermediate stability among alkene derivatives [10] [11]. Terminal alkenes such as 1-tetradecene show higher reactivity toward hydrogenation due to their lower stability and reduced steric protection of the double bond [12] [13]. Conversely, highly substituted internal alkenes display increased stability and correspondingly reduced reactivity toward addition reactions.

Alkene TypeStability OrderReactivity Toward HydrogenationSteric Hindrance
Terminal (1-Tetradecene)LowestHighestMinimal
trans-Internal (trans-6-Tetradecene)ModerateModerateModerate
cis-Internal (cis-6-Tetradecene)Moderate-LowModerate-HighElevated
Highly SubstitutedHighestLowestMaximum

Electrophilic addition reactions of trans-6-tetradecene follow Markovnikov's rule when asymmetric reagents are employed [14] [15]. The addition of hydrogen halides, such as hydrogen bromide, results in preferential formation of secondary halide products due to the greater stability of secondary carbocation intermediates. The trans geometry facilitates approach of electrophilic reagents with minimal steric interference.

Ozonolysis reactions of trans-6-tetradecene proceed through the formation of primary ozonide intermediates followed by rearrangement to secondary ozonides [16] [17]. The cleavage of the double bond results in the formation of two carbonyl compounds: hexanal and octanal under reductive workup conditions. The reaction rate for ozonolysis is influenced by the electron density of the double bond and the accessibility of the reaction site.

The comparative reactivity with other long-chain alkenes demonstrates that trans-6-tetradecene exhibits moderate reactivity toward addition reactions [18]. The compound shows enhanced stability compared to terminal alkenes due to the substitution pattern around the double bond, which provides increased hyperconjugation and alkyl stabilization effects [10] [11].

Radical addition reactions of trans-6-tetradecene can occur under appropriate conditions, particularly in the presence of peroxide initiators [19]. These reactions typically result in anti-Markovnikov addition products, demonstrating the different mechanistic pathways available for alkene functionalization. The trans configuration provides favorable geometry for radical intermediate formation and subsequent propagation steps.

XLogP3

6.9

Exact Mass

196.219100893 g/mol

Monoisotopic Mass

196.219100893 g/mol

Heavy Atom Count

14

UNII

24IH4WZA2G

Dates

Last modified: 08-10-2024

Explore Compound Types